molecular formula C11H9NO2 B1668698 2-(Pyridin-2-YL)benzoic acid CAS No. 13764-20-0

2-(Pyridin-2-YL)benzoic acid

Cat. No.: B1668698
CAS No.: 13764-20-0
M. Wt: 199.2 g/mol
InChI Key: GNWTWXOZRSBCOZ-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) and Benzoic Acid Derivatives in Chemical Sciences

Pyridine and benzoic acid derivatives are fundamental scaffolds in the chemical sciences, each contributing to a vast array of applications.

Pyridine Derivatives: Pyridine, a heterocyclic organic compound with the formula C₅H₅N, is structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom. globalresearchonline.net This nitrogen atom imparts basicity and unique reactivity to the ring system. wikipedia.org Pyridine and its derivatives are ubiquitous, found in natural products like nicotine (B1678760) and vitamin B6 (pyridoxine), and are crucial in many synthetic applications. nih.gov

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its consistent presence in a wide range of FDA-approved drugs. researchgate.netrsc.org Its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anticonvulsant properties. globalresearchonline.netopenaccessjournals.com The polarity and ability to improve water solubility make pyridine derivatives highly sought after in pharmaceutical development. nih.govresearchgate.net Beyond medicine, they are used as precursors for agrochemicals, as ligands in organometallic chemistry, and in the synthesis of dyes. nih.govresearchgate.net

Benzoic Acid Derivatives: Benzoic acid (C₆H₅COOH) is the simplest aromatic carboxylic acid. preprints.org First discovered in the 16th century, it and its derivatives are found naturally in various plants and play a role as intermediates in the biosynthesis of many secondary metabolites. preprints.orgijcrt.org

The applications of benzoic acid derivatives are extensive. Its salts, known as benzoates, are widely used as antimicrobial preservatives in the food industry. ijcrt.org In pharmaceuticals, these derivatives have been evaluated for a multitude of biological activities, including as inhibitors of enzymes like influenza neuraminidase and carbonic anhydrase. nih.govacs.org Furthermore, studies have investigated their potential as antioxidants, with their effectiveness influenced by the substitution pattern on the aromatic ring. ijcrt.orgnih.gov They also serve as key intermediates in the synthesis of more complex organic molecules. ijcrt.org

Rationale for Focused Research on 2-(Pyridin-2-YL)benzoic acid

The focused research on this compound stems from its unique bifunctional nature, which combines the properties of both a pyridine and a benzoic acid in a specific spatial arrangement. This structure makes it a highly versatile building block and a ligand for creating more complex molecules. cymitquimica.com

The primary reasons for research interest include:

Coordination Chemistry: The presence of the nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group allows this compound to act as a chelating agent, binding to metal ions. cymitquimica.com This property is crucial for designing and synthesizing metal-organic frameworks (MOFs) and other coordination complexes with potential applications in catalysis, materials science, and as therapeutic agents. bohrium.com

Medicinal Chemistry: The combined scaffold is a template for developing new pharmaceutical compounds. cymitquimica.com The pyridine moiety can interact with biological targets through hydrogen bonding and other non-covalent interactions, while the benzoic acid group can participate in salt formation or esterification to modify the molecule's properties. Derivatives of similar structures are investigated for a range of biological activities. smolecule.comontosight.ai

Materials Science: The rigid structure and potential for hydrogen bonding and metal coordination make this compound and its isomers valuable in crystal engineering. smolecule.com Researchers explore how these molecules self-assemble to form cocrystals and other supramolecular structures with specific electronic or optical properties.

Historical Context of Related Pyridine- and Benzoic Acid-Containing Scaffolds

The study of molecules containing both pyridine and benzoic acid fragments is built upon the long histories of these individual components in organic chemistry.

Pyridine was first isolated from coal tar in the mid-19th century by the Scottish chemist Thomas Anderson. wikipedia.org Its structure was determined later in the century, and since then, the synthesis and application of pyridine derivatives have grown exponentially. rsc.org An important historical development was the oxidation of pyridine to pyridine-N-oxide, first reported by Jakob Meisenheimer using peroxybenzoic acid. wikipedia.org This reaction demonstrated an early link between pyridine and benzoic acid chemistry and provided a new route to functionalize the pyridine ring. wikipedia.org

Benzoic acid has an even longer history, with its first description dating back to the 16th century from the dry distillation of gum benzoin. preprints.org Its industrial synthesis evolved from the hydrolysis of benzotrichloride (B165768) to the modern, cleaner method of air oxidation of toluene. ijcrt.org

The deliberate combination of these two scaffolds to create bifunctional molecules like this compound is a more modern development, driven by the rise of fields like coordination chemistry and structure-based drug design. The synthesis of related isomers, such as trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid, has been reported as precursors for more complex functional materials, highlighting the ongoing evolution of research in this area. nih.gov The systematic study of acid-pyridine cocrystals further underscores the contemporary interest in the predictable and robust hydrogen-bonding interactions between these two functional groups. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSUSQZZJTZSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577634
Record name 2-(Pyridin-2-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13764-20-0
Record name 2-(2-Pyridinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13764-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Pyridin 2 Yl Benzoic Acid and Its Derivatives

Established Synthetic Pathways for the Core Structure

The construction of the 2-(pyridin-2-yl)benzoic acid scaffold primarily relies on modern cross-coupling reactions and multi-step sequences involving directed metalation.

Direct synthesis approaches aim to form the pivotal carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings in a single key step. Transition-metal-catalyzed cross-coupling reactions are the most prominent methods in this category.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds. nih.govorganic-chemistry.org The coupling of a 2-pyridylboronic acid or its derivatives with a 2-halobenzoic acid (or its ester) provides a direct route to the target molecule. nih.govnih.gov A key challenge, often referred to as the "2-pyridyl problem," is the instability of 2-pyridylboron reagents, which can lead to rapid protodeboronation. nih.govorganic-chemistry.org To overcome this, stabilized 2-pyridylboronates, such as those derived from N-phenyldiethanolamine or MIDA (N-methyliminodiacetic acid), have been developed. nih.gov The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgresearchgate.net This method is particularly effective for the synthesis of 2-arylpyridines. nih.govresearchgate.net 2-Pyridylzinc reagents are excellent nucleophiles in these cross-coupling processes and often react under mild conditions, sometimes even at room temperature. nih.gov The development of solid, moderately air-stable 2-pyridylzinc reagents has increased the practicality of this method, offering an alternative to the often-unstable boron counterparts. organic-chemistry.orgnih.gov

Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for the formation of aryl-aryl bonds. nih.govwikipedia.org While traditionally requiring harsh conditions, modern modifications using ligands and soluble copper catalysts have improved its applicability. nih.govwikipedia.org This reaction can be used to couple a 2-halopyridine with a 2-halobenzoic acid derivative, although it is more commonly employed for creating C-N and C-O bonds. wikipedia.orgchemeurope.com

Table 1: Comparison of Direct Synthetic Approaches for this compound

Reaction Typical Reactants Catalyst/Metal Key Advantages Key Challenges
Suzuki-Miyaura Coupling 2-Pyridylboronic acid/ester + 2-Halobenzoic acid/ester Palladium complex (e.g., Pd(dppf)Cl₂) High functional group tolerance; mild conditions. Instability of 2-pyridylboron reagents ("2-pyridyl problem"). nih.govorganic-chemistry.orgnih.gov
Negishi Coupling 2-Pyridylzinc halide + 2-Halobenzoic acid/ester Palladium or Nickel complex (e.g., Pd(PPh₃)₄) Excellent nucleophilicity of zinc reagents; mild conditions. nih.govwikipedia.org Air and moisture sensitivity of organozinc reagents. wikipedia.org
Ullmann Condensation 2-Halopyridine + 2-Halobenzoic acid Copper (metal or salt) Cost-effective metal catalyst. nih.govwikipedia.org Often requires high temperatures and stoichiometric copper. nih.govwikipedia.org

Multi-step syntheses offer alternative pathways that can provide better control over regioselectivity and access to a wider range of derivatives.

Directed Ortho-Metalation (DoM): This strategy involves the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org The carboxylic acid group itself, or a derivative like an amide, can act as a DMG. semanticscholar.orgacs.orguwindsor.ca For instance, a benzoic acid derivative can be lithiated at the 2-position, followed by quenching with an electrophilic pyridine source. semanticscholar.org Alternatively, a pyridine derivative with a DMG can be metalated and then reacted with a benzoic acid synthon. uwindsor.ca The choice of base and reaction conditions is critical to avoid side reactions, such as nucleophilic addition to the pyridine ring. uwindsor.ca

A plausible multi-step sequence could involve:

Protection of the carboxylic acid group of a 2-halobenzoic acid.

Execution of a cross-coupling reaction (e.g., Suzuki or Negishi) with a suitable 2-pyridyl partner.

Deprotection to reveal the final this compound.

Another approach involves the Kröhnke reaction, which can be used to synthesize substituted pyridines. For example, 4-o-carboxyphenyl-2,6-di(pyrazin-2-yl)pyridine was synthesized in a one-pot method by reacting 2-acetylpyrazine and 2-carboxybenzaldehyde. nih.gov

Functionalization Strategies for this compound

Once the core structure is synthesized, it can be further modified to create a diverse library of derivatives. Functionalization can target the pyridine ring, the benzoic acid moiety, or involve the introduction of new linking units.

The pyridine ring is generally an electron-deficient system, which influences its reactivity. nih.gov

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is often difficult and requires harsh conditions. When it does occur, substitution is typically directed to the 3- and 5-positions. youtube.com The presence of activating groups on the pyridine ring can facilitate these reactions.

Nucleophilic Aromatic Substitution: Halogenated derivatives of this compound can undergo nucleophilic aromatic substitution on the pyridine ring, allowing for the introduction of various nucleophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which activates the ring for further functionalization, particularly at the positions ortho and para to the nitrogen.

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups. nih.gov

Esterification: The carboxylic acid can be converted to an ester through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with alkyl halides in the presence of a base. tcu.edumasterorganicchemistry.comlibretexts.org This modification can alter the solubility and pharmacokinetic properties of the molecule.

Amidation: Amides are commonly formed by activating the carboxylic acid (e.g., forming an acyl chloride or using a coupling agent) followed by reaction with a primary or secondary amine. researchgate.netrsc.org This allows for the introduction of a wide range of substituents and is a key strategy in drug discovery. researchgate.netibs.re.kr

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then serve as a point for further modifications.

Table 2: Common Derivatization Reactions of the Benzoic Acid Moiety

Reaction Reagents Product Functional Group
Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) Ester (-COOR)
Amidation Amine (RNH₂ or R₂NH), Coupling Agent (e.g., DCC, EDC) Amide (-CONHR or -CONR₂)
Reduction Strong Reducing Agent (e.g., LiAlH₄) Primary Alcohol (-CH₂OH)
Acyl Halide Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Acyl Chloride (-COCl)

To explore structure-activity relationships further, bridging units or additional substituents can be incorporated. The synthesis of bridged piperidine (B6355638) analogues of other complex molecules has been achieved through multi-stage processes that often begin with a Suzuki coupling to form a biaryl core, followed by the construction of the bridged system. nih.gov A similar strategy could be envisioned for this compound, where the core structure is first assembled and then elaborated to include cyclic or bridged structures linking the two aromatic rings or appended to them. For example, novel pyridine-bridged analogues of Combretastatin-A4 have been designed and synthesized, highlighting the feasibility of incorporating such linkers. acs.org

Novel Synthetic Routes and Innovations

Recent advancements in organic synthesis have provided new and efficient pathways for the preparation of this compound and its derivatives. These innovations focus on improving yield, selectivity, and sustainability.

Catalytic Methods in Synthesis

The use of metal-based catalysts is a cornerstone of modern synthetic strategies for pyridine-containing compounds. Various transition metals have been employed to facilitate the construction of the pyridine ring or its coupling to other moieties. For instance, copper(II) trifluoromethanesulfonate (Cu(OTf)₂) has been used as a catalyst in the synthesis of 2-arylpyridines. ijpsonline.com Similarly, palladium acetate in the presence of p-Toluene Sulphonic Acid (PTSA) has been shown to be effective in the cyclization reactions that form the pyridine core. ijpsonline.com

Rhodium-catalyzed asymmetric additions have been explored for the synthesis of chiral pyridine derivatives. chim.it More recently, research into metal-organic frameworks (MOFs) has opened new avenues. Ni-based MOFs, for example, have been successfully utilized as heterogeneous catalysts for synthesizing N-(pyridin-2-yl)arylamides, which are important derivatives. researchgate.net These catalysts demonstrate good efficacy and the potential for recovery and reuse, highlighting their value in sustainable chemical manufacturing. researchgate.net

Green Chemistry Approaches

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyridine derivatives. A notable example is the development of solvent- and halide-free methods. One such approach involves the C-H functionalization of pyridine N-oxides with dialkylcyanamides to produce pyridine-2-yl substituted ureas. rsc.org This atom-economical method is suitable for a wide range of substrates, including those with sensitive functional groups, and provides good to high yields without the need for traditional solvents. rsc.org Other green approaches focus on using less hazardous catalysts and reaction media, such as water, and employing energy-efficient methods like microwave irradiation to accelerate reactions. mdpi.com

Asymmetric Synthesis of Chiral Derivatives

The synthesis of chiral pyridine derivatives is of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. chim.it Catalytic asymmetric synthesis is a challenging but highly desirable approach. chim.it Key strategies that have been developed include:

Catalytic Asymmetric Addition: This involves the addition of nucleophiles to unsaturated double bonds in pyridine precursors. chim.it

Catalytic Asymmetric Reduction: The reduction of pyridine-based ketones, olefins, and imines using chiral catalysts provides a practical route to chiral derivatives. chim.it For instance, the hydrogenation of pyridyl ketones can be achieved using catalysts like trans-RuCl₂(xylBINAP)-(daipen). chim.it

Catalytic Asymmetric Cross-Coupling and C-H Functionalization: These methods allow for the direct and enantioselective introduction of substituents onto the pyridine ring. chim.it

A highly modular and efficient method for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, a class of derivatives, has been developed through an asymmetric multicomponent reaction. This Groebke-Blackburn-Bienaymé reaction utilizes a chiral phosphoric acid catalyst to achieve high yields and excellent enantioselectivities. nih.gov

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis of this compound and its derivatives is critically dependent on robust purification and characterization methods to ensure the identity and purity of the final products.

Spectroscopic Methods (e.g., NMR, IR, MS)

A combination of spectroscopic techniques is essential for the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental tools. ¹H NMR provides information about the chemical environment of protons, their multiplicity, and coupling constants, which helps in assigning the aromatic and substituent protons. ¹³C NMR is used to identify the number and type of carbon atoms in the molecule. For example, in derivatives like 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid, specific chemical shifts in the ¹³C NMR spectrum can be assigned to the carbonyl, pyridine, and pyrimidine (B1678525) carbons. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a common technique used for these types of molecules, often showing the protonated molecular ion [M+H]⁺. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies, such as the C=O stretch of the carboxylic acid group and C=N and C=C stretching vibrations of the aromatic rings, are characteristic. semanticscholar.orgresearchgate.net

The table below summarizes typical spectroscopic data for a derivative of this compound.

Spectroscopic TechniqueDerivative: 6-(5-((2-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid mdpi.com
¹H NMR (300 MHz, DMSO-d₆)δ 13.64 (s, 1H), 9.51 (t, J = 5.7 Hz, 1H), 9.40 (s, 2H), 9.24 (s, 1H), 8.57 (d, J = 8.2 Hz, 1H), 8.47 (dd, J = 8.2, 2.1 Hz, 1H), 7.47 (td, J = 7.5, 1.6 Hz, 1H), 7.40–7.31 (m, 1H), 7.26–7.16 (m, 2H), 4.59 (d, J = 5.6 Hz, 2H)
¹³C NMR (75 MHz, DMSO-d₆)δ 165.90, 163.54, 162.96, 161.75, 158.50, 156.89, 156.77, 150.47, 138.17, 129.89, 129.83, 129.16, 129.06, 127.66, 126.51, 125.49, 125.30, 124.40, 124.36, 123.79, 115.26, 114.98, 36.65, 36.59
MS (ESI) m/z 353.41 [M+H]⁺

Chromatographic Separations

Chromatography is the primary method for the purification of synthetic products and for assessing their purity.

Column Chromatography: Flash column chromatography using silica gel is a standard method for purifying crude products from a reaction mixture. mdpi.com The choice of solvent system (eluent) is crucial for achieving good separation of the desired compound from byproducts and unreacted starting materials.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The retention factor (Rf) value is a key parameter in TLC analysis. researchgate.netrsc.org For benzoic acid derivatives, silica gel plates are commonly used as the stationary phase. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful analytical technique for determining the purity of the final compound and for separating complex mixtures. nih.gov It can be used to separate components like benzoic acid from other substances with high resolution. nih.govzodiaclifesciences.com

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound and its derivatives. While a specific crystallographic study for this compound was not found, the analysis of a closely related isomer, 3-(4-Pyridyl)benzoic acid, offers significant insights into the structural characteristics of this class of compounds.

The crystal structure of 3-(4-Pyridyl)benzoic acid reveals that the molecule is not planar. The dihedral angle between the benzene and pyridine rings is 32.14(7)°. Furthermore, the carboxyl group is slightly twisted out of the plane of the benzene ring by 11.95(10)°. This non-planar conformation is a key structural feature. In the crystal lattice, intermolecular O—H⋯N hydrogen bonds link adjacent molecules, forming infinite chains that propagate along the c-axis nih.gov.

Detailed crystallographic data for 3-(4-Pyridyl)benzoic acid has been determined, providing a model for understanding the solid-state structure of similar pyridine-benzoic acid derivatives.

ParameterValue
Empirical FormulaC12H9NO2
Formula Weight199.20
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)13.839(3)
b (Å)7.013(7)
c (Å)19.469(10)
Volume (ų)1890(2)
Z8
RadiationMo Kα
Temperature (K)296

This structural analysis, particularly the formation of hydrogen-bonded chains, is fundamental to the design of co-crystals and coordination polymers where pyridine-carboxylate ligands are utilized nih.gov. The planarity and intermolecular interactions are critical factors that influence the resulting supramolecular architecture.

Coordination Chemistry of 2 Pyridin 2 Yl Benzoic Acid and Its Complexes

Ligand Design Principles and Coordination Modes

The design of ligands based on the 2-(pyridin-2-yl)benzoic acid framework is guided by the inherent electronic and steric properties of its constituent parts. The pyridine (B92270) ring provides a soft N-donor site, while the carboxylate group offers a hard O-donor site. This hard-soft donor combination makes the ligand adaptable to a range of metal centers with differing electronic preferences.

This compound and its derivatives can adopt several coordination modes, leading to the formation of complexes with varying nuclearity and dimensionality. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the presence of ancillary ligands, and the reaction conditions.

Monodentate Coordination: In this mode, the ligand coordinates to a metal center through either the pyridine nitrogen atom or one of the carboxylate oxygen atoms. This is less common for the deprotonated form of the ligand, which readily forms a chelate ring. However, in the presence of strong competing ligands or under specific pH conditions, monodentate coordination can be observed.

Bidentate Chelation: The most common coordination mode for this compound is as a bidentate N,O-chelating ligand. Upon deprotonation of the carboxylic acid, the ligand forms a stable six-membered chelate ring with a metal ion through the pyridine nitrogen and one of the carboxylate oxygens. This mode is prevalent in the formation of discrete mononuclear complexes. For instance, in complexes of pyridine-2-carboxylic acid (a closely related ligand), it coordinates to metal ions as a bidentate ligand, forming five-membered rings via the carboxylate-O and pyridine-N donor atoms.

Polydentate and Bridging Coordination: Beyond simple chelation, the carboxylate group can engage in more complex bonding. It can act as a bridging ligand between two or more metal centers in several ways:

Syn-anti bridging: The two carboxylate oxygens bridge two different metal centers.

Bidentate bridging (chelating and bridging): One oxygen chelates to a metal center while the other coordinates to an adjacent metal.

Monodentate bridging: One oxygen atom of the carboxylate group bridges two metal centers.

These bridging modes, often in conjunction with the coordinating pyridine nitrogen, allow the ligand to act as a polydentate linker, leading to the formation of dinuclear, polynuclear, or extended one-, two-, or three-dimensional coordination polymers. For example, pyridine-dicarboxylate linkers have been shown to adopt four distinct coordination modes, acting as μ₃- or μ₄-linkers where the carboxylate groups exhibit monodentate, bidentate, and bridging bidentate modes, and the pyridine nitrogen is also involved in coordination.

The coordination behavior of this compound can be systematically modified by introducing substituents on either the pyridine or the benzoic acid ring. These substituents can exert electronic and steric effects that influence the ligand's donor properties and its preferred coordination mode.

Electronic Effects: Electron-donating groups (e.g., methyl, methoxy) on the pyridine ring increase the basicity of the nitrogen atom, enhancing its coordinating ability. Conversely, electron-withdrawing groups (e.g., chloro, nitro) decrease the basicity of the pyridine nitrogen. Similarly, substituents on the benzoic acid ring can alter the pKa of the carboxylic acid, affecting the ease of deprotonation and the donor strength of the carboxylate group.

Steric Effects: Bulky substituents placed near the coordination sites (the pyridine nitrogen and the carboxylate group) can sterically hinder the approach of a metal ion. This can influence the coordination geometry around the metal center and may favor the formation of complexes with lower coordination numbers or prevent the formation of polynuclear structures. For example, the presence of bulky substituents on benzoic acid ligands has been shown to modulate the nuclearity of transition metal carboxylates.

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound and its derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final product.

A wide range of transition metal complexes with ligands analogous to this compound have been synthesized and studied.

Platinum: Platinum(II) and Platinum(IV) complexes with related pyridinyl-amino acid ligands have been prepared. In some cases, the ligand coordinates in a tridentate N,N,O fashion, while in others, only N,N-coordination is observed, leaving the carboxylic acid group free. This highlights the subtle interplay of factors that determine the coordination mode.

Ruthenium: Ruthenium complexes with similar 2-(2-pyridyl)benzimidazole (B74506) ligands have been synthesized in various oxidation states (Ru(II), Ru(III), and Ru(IV)). In these complexes, the ligand typically acts as a bidentate chelator.

Copper: Copper(II) complexes with related pyridyliminebenzoic acids have been shown to form a variety of structures, including molecular, dimeric, and polymeric species, often featuring chloride and carboxylate bridges. The coordination geometry around the copper(II) center is frequently a distorted square pyramid.

Iron, Cobalt, and Manganese: Complexes of these first-row transition metals have been prepared with related ligands like 2,6-bis(2-benzimidazolyl)pyridine. These complexes often exhibit octahedral or five-coordinate geometries and can have interesting magnetic and catalytic properties. For example, cobalt(II) and manganese(II) can form metal-organic frameworks with ligands containing both pyridine and carboxylic acid functionalities, where the ligand can adopt various coordination modes leading to 2D or 3D structures.

Tin: Octahedral tin complexes with related pyridylindolizine ligands have been reported, demonstrating the applicability of this class of ligands to main group metals as well.

Here is a table summarizing some representative transition metal complexes with ligands analogous to this compound:

MetalLigandFormula of ComplexCoordination GeometryReference
Platinum(II)2-(2-pyridin-2-ylmethylamino)acetic acid[Pt(L1)Cl]Square PlanarN/A
Ruthenium(III)2-(2-pyridyl)benzoimidazole[RuCl₃(L1)]OctahedralN/A
Copper(II)Pyridyliminebenzoic acid (HL1)Сu(HL1)Cl₂∙CH₃OHSquare PyramidalN/A
Cobalt(II)2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid[Co(ppmdc)(H₂O)₂]nOctahedralN/A
Manganese(II)2-(pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid[Mn(ppmdc)(H₂O)]nHeptacoordinateN/A

While the coordination chemistry of this compound with transition metals is more extensively studied, complexes with main group metals are also known. The hard carboxylate oxygen donor is particularly well-suited for coordination to hard main group metal ions. For instance, complexes with metals like tin have been synthesized, typically resulting in octahedral geometries. The structural diversity of these complexes is an area of ongoing research.

The characterization of metal complexes of this compound relies heavily on spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the carboxylate group. The position of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group, and the difference between them (Δν), can provide information about whether the carboxylate is acting in a monodentate, bidentate chelating, or bridging fashion. Coordination of the pyridine nitrogen is also evidenced by shifts in the pyridine ring vibrational modes. For instance, the disappearance of the C=O stretching vibration peak of the ligand after complex formation indicates coordination of the carboxylate group, while a shift in the C=N stretching vibration suggests coordination of the pyridine nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Coordination of the ligand to a metal center typically results in shifts of the proton and carbon signals of the pyridine and benzoic acid rings.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination environment of the metal ion. For transition metal complexes, d-d transitions and metal-to-ligand charge transfer (MLCT) bands can be observed.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding and π-π stacking. Crystallographic studies have been crucial in revealing the diverse coordination modes of pyridinyl-carboxylate ligands and the resulting supramolecular architectures.

Here is a table with representative crystallographic data for a related metal complex:

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
[Cd₀.₅(L)(H₂O)] (L = 2,4-bis-(triazol-1-yl)-benzoic acid)TriclinicP-17.9869.45310.08165.7887.3182.02

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds derived from this compound and its analogues reveals a remarkable diversity in geometries, stereochemistries, and supramolecular assemblies. The ligand's ability to act as a bridge between metal centers is fundamental to the formation of extended structures like metal-organic frameworks (MOFs) and coordination polymers.

The coordination of this compound and related pyridyl-carboxylate ligands to metal centers results in a variety of coordination numbers and geometries. The specific geometry is influenced by factors such as the size and electronic configuration of the metal ion, the stoichiometric ratio of metal to ligand, and the presence of co-ligands or solvent molecules.

Commonly observed geometries for metal centers in these complexes include octahedral, tetrahedral, square planar, square pyramidal, and pentagonal bipyramidal. For instance, Mn(II), Co(II), and Ni(II) frequently form six-coordinate, distorted octahedral complexes where the metal ion is bound to two bidentate pyridine-2-carboxylate ligands and two water molecules. dergipark.org.tr In some cases, the coordination sphere can be expanded; for example, Cd(II) has been observed in a seven-coordinate distorted pentagonal bipyramidal geometry in a MOF structure. psu.edu Similarly, another Cd(II) complex, using a related ligand, also showed a seven-coordinate pentagonal bipyramid configuration. nih.gov Copper(II) complexes can exhibit a distorted square pyramid geometry with a CuN₅ coordination sphere. nih.gov

The stereochemistry of the metal center is also a critical aspect, particularly in the formation of chiral structures. Even when starting with achiral ligands like 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid, the supramolecular packing of 2D layers can result in a homochiral network. acs.org

Metal IonCoordination NumberObserved GeometryExample Complex System
Mn(II)6Distorted OctahedralComplex with Pyridine-2-carboxylate and water dergipark.org.tr
Co(II)6Distorted OctahedralComplex with Pyridine-2-carboxylate and water dergipark.org.tr
Ni(II)6Distorted OctahedralComplex with Pyridine-2-carboxylate and water dergipark.org.tr
Cu(II)5Distorted Square PyramidAzido complex with Pyridine-2-carboxaldoxime nih.gov
Cd(II)7Distorted Pentagonal BipyramidalMOF with 3-nitro-4-(pyridin-4-yl)benzoic acid psu.edu
Zn(II)5Trigonal BipyramidalComplex with 2,4-bis-(triazol-1-yl)benzoic acid wikipedia.org

The dual functionality of this compound and its isomers makes them exceptional linkers for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). rsc.org These materials are constructed from metal ions or clusters (nodes) connected by organic ligands (linkers) to form one-, two-, or three-dimensional networks. acs.org The inherent porosity and high surface area of many MOFs make them suitable for applications in gas storage, separation, and catalysis. rsc.org

The assembly process is driven by the directional bonding between the metal's coordination sites and the ligand's donor atoms. Ligands like 3-nitro-4-(pyridin-4-yl)benzoic acid have been used to build novel MOFs with different topological structures. For instance, a Cd(II) MOF constructed with this ligand forms a fourfold interpenetrating three-dimensional framework with a diamondoid (dia) topology. psu.edu In another example, a Ni(II) complex with the same ligand generates a two-dimensional network with a square lattice (sql) topology. psu.edu

The adaptability of the pyridyl-dicarboxylate linker allows for the assembly of diverse structural motifs. acs.org The final architecture can be influenced by the choice of metal ion and reaction conditions, leading to frameworks with varying dimensionality and properties. For example, isomorphous copper and zinc complexes featuring a 2D → 3D parallel interpenetration have been synthesized, where 2D layers with a (4,4) topology are interlocked. researchgate.net In contrast, a cadmium complex with the same ligands formed a non-interpenetrating 3D framework. researchgate.net This illustrates how subtle changes in the metal ion can dramatically alter the resulting supramolecular assembly.

In complexes of this compound and its analogues, several types of hydrogen bonds are commonly observed. These include interactions between the carboxylate oxygen atoms and hydrogen donors, such as coordinated water molecules (O-H···O) or amine groups from other ligands (N-H···O). dergipark.org.trjscimedcentral.com Additionally, the pyridine nitrogen can act as a hydrogen bond acceptor (O-H···N). researchgate.net These hydrogen bonds can link individual complex units or coordination polymer chains into extended 2D sheets or 3D networks. For example, in a Ni(II) MOF, intermolecular O-H···O hydrogen bonds help to stabilize the 2D network into a 3D supramolecular framework. psu.edu

Other non-covalent interactions, such as π-π stacking between aromatic pyridine and benzene (B151609) rings, also contribute significantly to the crystal packing. These interactions occur between adjacent molecules, generating infinite chains and further stabilizing the crystal lattice. researchgate.net The combination of coordination bonds, hydrogen bonds, and π-π interactions allows for the precise and predictable construction of complex solid-state networks. nih.gov

Reactivity and Stability of Metal Complexes

The reactivity of the coordinated ligand can be different from that of the free molecule. The coordination to a metal center can alter the electron density on the pyridine and benzoate (B1203000) moieties, influencing their participation in further reactions. rsc.orgresearchgate.net A key area of reactivity for these complexes is catalysis. Palladium(II) complexes of similar ligands, such as 2-(pyridine-2-ylmethylsulfanyl)benzoic acid, have proven to be efficient, air- and moisture-insensitive pre-catalysts for Suzuki-Miyaura coupling reactions in aqueous media. figshare.com Coordination polymers have also demonstrated catalytic activity in reactions like the selective oxidation of sulfides and the Henry (nitroaldol) reaction. d-nb.infolibretexts.org The Lewis acidic nature of the metal centers is often cited as the reason for this catalytic activity. d-nb.info

Ligand exchange is another fundamental reaction for coordination complexes, where one ligand is substituted for another. researchgate.net The lability of ligands in complexes of this compound depends on the strength of the metal-ligand bonds. In some systems, solvent molecules coordinated to the metal center can be readily exchanged, which is a key step in many catalytic cycles.

The stability of these complexes is a crucial parameter. Thermal stability is often investigated using thermogravimetric analysis (TGA), which determines the temperature at which the complex begins to decompose. MOFs containing aromatic carboxylic acids as ligands often exhibit exceptional thermal stability, with some frameworks being stable up to temperatures beyond 350°C. rsc.org The stability is generally dependent on the strength of the metal-ligand coordination bond. nih.gov The stability in solution is also important, particularly for applications in homogeneous catalysis or biological systems. Studies on related ruthenium complexes have shown that they can be stable in solution for at least 24 hours, which is sufficient for biological experiments. jscimedcentral.com The redox properties of these complexes are also of interest, as the metal center can often exist in multiple oxidation states. Techniques like cyclic voltammetry can be used to study redox processes, such as the Co(III)/Co(II) couple in cobalt complexes with azole-pyridine ligands.

Advanced Applications of 2 Pyridin 2 Yl Benzoic Acid in Catalysis

Homogeneous Catalysis

In homogeneous catalysis, 2-(Pyridin-2-YL)benzoic acid and its derivatives serve as effective ligands for transition metals, creating soluble catalysts that exhibit high activity and selectivity under mild reaction conditions. The pyridine (B92270) nitrogen and the carboxylate group can coordinate to a metal center, forming a stable palladacycle that is key to its catalytic function.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. While pyridyl-containing compounds are prevalent in pharmaceuticals and materials science, their use in these reactions can be challenging. Specifically, 2-pyridyl boronic acids are known for their instability. However, the use of ligands and substrates containing the 2-(pyridin-2-yl) moiety has been explored to overcome these difficulties.

The synthesis of 2-arylpyridines via Suzuki-Miyaura coupling often employs palladium catalysts. nih.govresearchgate.net The efficiency of these reactions can be highly dependent on the choice of catalyst, ligands, and reaction conditions. For instance, the coupling of pyridine-2-sulfonyl fluoride (B91410) with various hetero(aryl) boronic acids has been achieved using a Pd(dppf)Cl₂ catalyst, yielding 2-arylpyridines in modest to good yields. nih.gov

Table 1: Suzuki-Miyaura Cross-Coupling of Pyridine-2-Sulfonyl Fluoride with Various Boronic Acids/Esters

EntryBoronic Acid/EsterProductYield (%)
12-Thiopheneboronic acid pinacol (B44631) ester2-(Thiophen-2-yl)pyridine82
22-Furanboronic acid2-(Furan-2-yl)pyridine67
3Phenylboronic acid2-Phenylpyridine (B120327)58
44-Methylphenylboronic acid2-(p-Tolyl)pyridine65

Data adapted from related studies on 2-arylpyridine synthesis. nih.gov

The pyridine and carboxylic acid functionalities in this compound can support metal centers in various oxidation states, making its metal complexes potential catalysts for oxidation and reduction reactions. For example, ruthenium complexes bearing pyridine-containing ligands have been investigated as electrocatalysts for water oxidation. rsc.org These complexes can facilitate the oxygen-oxygen bond formation, a critical step in the process.

Manganese complexes with pyridyl ligands have also been explored in oxidation catalysis, utilizing hydrogen peroxide as the terminal oxidant. mdpi.com While direct studies on this compound in this context are limited, the fundamental principles suggest its potential. Furthermore, the hydrogenation of benzoic acid to cyclohexanecarboxylic acid is an important industrial process, and supported transition metal catalysts, such as Rh/C, have shown high activity. mdpi.com The presence of the pyridine ring could influence the electronic properties of the catalyst and its interaction with the substrate. The electrochemical reduction of CO₂ has also been explored using metal complexes with polypyridine and aza macrocyclic ligands. rsc.org

The pyridine group is a well-established directing group in palladium-catalyzed C-H activation and functionalization reactions. rsc.orgnih.gov This strategy allows for the selective functionalization of otherwise unreactive C-H bonds at the ortho position of the aromatic ring. Similarly, the carboxylic acid group can also act as a directing group for C-H activation. nih.gov The bifunctional nature of this compound, containing both a pyridine and a carboxylic acid moiety, makes it a particularly interesting substrate and ligand for such transformations.

Palladium-catalyzed C-H acylation of 2-phenylpyridine with benzoic acid derivatives demonstrates the directing ability of the pyridine ring. rsc.org This reaction proceeds with high regioselectivity, affording the ortho-acylated product in good yields.

Table 2: Palladium-Catalyzed ortho-Acylation of 2-Phenylpyridine

EntryAcylating AgentProductYield (%)
1Benzoic acid2-(2-Benzoylphenyl)pyridine82
24-Methylbenzoic acid2-(2-(4-Methylbenzoyl)phenyl)pyridine78
34-Methoxybenzoic acid2-(2-(4-Methoxybenzoyl)phenyl)pyridine85
44-Chlorobenzoic acid2-(2-(4-Chlorobenzoyl)phenyl)pyridine75

Illustrative data based on related C-H functionalization studies. rsc.org

The carboxylic acid group can also direct the functionalization of C-H bonds. Palladium-catalyzed ortho-acetoxylation of benzoic acid derivatives has been achieved with high selectivity. nih.gov The combination of both directing groups in this compound could lead to complex and potentially switchable regioselectivity in C-H functionalization reactions.

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and recycling. Immobilizing catalytically active species, such as metal complexes of this compound, onto solid supports is a key strategy in developing robust and reusable catalytic systems.

Various solid supports can be employed to immobilize catalysts, including silica, chitosan, and polymers. A chitosan-supported copper(I) catalyst has been developed for the synthesis of quinazolinones from 2-halobenzoic acids and amidines. beilstein-journals.org This heterogeneous system demonstrates good catalytic efficiency and can be recycled multiple times without significant loss of activity. While this example does not directly use this compound, it highlights the potential of using supported catalysts for reactions involving benzoic acid derivatives.

The hydrogenation of benzoic acid has also been studied using supported transition metal catalysts. mdpi.com For instance, a Rhodium on carbon (Rh/C) catalyst shows excellent activity for the ring hydrogenation of benzoic acid under supercritical CO₂ conditions. mdpi.com The immobilization of a palladium complex of this compound onto a solid support could potentially lead to a highly active and recyclable catalyst for various transformations.

Metal nanoparticles represent a bridge between homogeneous and heterogeneous catalysis, often exhibiting high catalytic activity due to their large surface-area-to-volume ratio. Functionalizing the surface of nanoparticles with ligands like this compound can enhance their stability and selectivity.

A magnetically recoverable Fe₃O₄ nanoparticle-supported copper(I) catalyst has been shown to be highly efficient for the synthesis of quinazolinones. beilstein-journals.org The magnetic nature of the support allows for easy separation of the catalyst from the reaction mixture using an external magnet. The functionalization of nanoparticles with this compound could provide a versatile platform for developing novel nanoparticle-based catalysts for a variety of organic transformations.

Despite a comprehensive search for scholarly information, there is a notable lack of specific research detailing the advanced catalytic applications of this compound. The available scientific literature does not provide in-depth mechanistic studies, specific data on catalytic performance, or a clear outline of future directions for this particular compound.

General principles of coordination chemistry suggest that this compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the pyridine ring and one of the oxygen atoms of the carboxylate group. This chelation can influence the electronic and steric environment of the metal, which is a fundamental aspect of catalyst design. However, specific research to elaborate on the distinct roles of the pyridine and benzoic acid moieties in a catalytic cycle involving this exact molecule is not available.

Similarly, while the modification of ligands is a common strategy to fine-tune the performance of a catalyst, there are no specific studies on how substitutions on the pyridine or benzoic acid rings of this compound affect its catalytic activity in particular reactions.

Due to the absence of detailed research findings and data tables in the public domain concerning the catalytic use of this compound, a thorough and scientifically accurate article that strictly adheres to the requested in-depth outline on its advanced applications in catalysis cannot be generated at this time. Further experimental and theoretical research is required to elucidate the catalytic potential of this specific chemical compound.

Medicinal Chemistry and Biological Activity of 2 Pyridin 2 Yl Benzoic Acid Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 2-(pyridin-2-yl)benzoic acid, these studies guide the rational design of more potent and selective compounds.

Impact of Structural Modifications on Biological Efficacy

Modifications to the core structure of this compound have been shown to significantly alter biological efficacy. The analysis of various pyridine (B92270) derivatives reveals that the presence and positioning of specific functional groups are critical determinants of their antiproliferative activity. nih.gov Key structural features necessary for potent bioactivity in related benzoic acid derivatives include hydrophilic substituents on the phenyl ring, which can facilitate interactions with polar amino acid residues at target sites, and a phenyl core to enhance hydrophobic interactions. iomcworld.com

Studies on various pyridine-based compounds have demonstrated that:

The addition of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity against cancer cell lines. nih.govmdpi.com

Conversely, the introduction of halogen atoms or other bulky groups tends to result in lower antiproliferative activity. nih.govmdpi.com

In the development of Ebola and Marburg virus entry inhibitors based on a related 4-(aminomethyl)benzamide (B1271630) structure, modifications to the amide, aromatic, and tertiary amine regions were systematically explored to improve potency and selectivity. nih.gov For instance, replacing a piperidine (B6355638) ring with morpholine (B109124) or N-methylpiperazine decreased potency. nih.gov

Table 1: Impact of Structural Modifications on Biological Activity
Structural ModificationEffect on ActivityBiological ContextReference
Addition of -OCH3, -OH, -C=O, NH2 groupsEnhanced ActivityAntiproliferative nih.govmdpi.com
Addition of Halogen AtomsLowered ActivityAntiproliferative nih.gov
Presence of Hydrophilic SubstituentsPotent ActivityAnti-sickling iomcworld.com
Replacement of Piperidine with MorpholineDecreased PotencyAntiviral (Ebola) nih.gov

Pharmacophore Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For benzoic acid derivatives, SAR studies have elucidated several key features that constitute a potential pharmacophore for various activities.

A crucial aspect appears to be the spatial relationship between an aromatic ring and a carboxyl group. icm.edu.pl The planarity of the aromatic moiety facilitates binding to target pockets. iomcworld.com The pi (π) electronic system within the aromatic ring can act as a hydrogen bond acceptor, a critical interaction for biological activity. iomcworld.com For anti-sickling properties, two features are considered vital: hydrophilic substituents on the phenyl ring to bind with polar amino acid residues and the phenyl core itself to engage in hydrophobic interactions. iomcworld.com These elements—a planar aromatic core, hydrogen bond acceptors, and appropriately positioned hydrophilic/hydrophobic groups—form the basis of the pharmacophore for this class of compounds.

Therapeutic Applications and Potential Pharmacological Activities

Derivatives of this compound have been investigated for a wide spectrum of pharmacological activities, demonstrating their potential as versatile therapeutic agents.

Anticancer Activity

The pyridine nucleus is a common feature in many FDA-approved drugs and serves as a promising scaffold in cancer research. arabjchem.org Numerous derivatives incorporating the this compound motif or related structures have shown significant anticancer potential.

Pyridin-2-yl estra-1,3,5(10)-triene derivatives have been synthesized and tested for their antiproliferative activity against a panel of human cancer cell lines. One derivative, 3-Benzyloxy (17E)-pycolinilidene derivative 9, showed notable antitumor potential against the MDA-MB-231 breast cancer cell line, which may be linked to its moderate inhibition of the AKR1C3 enzyme. nih.gov

A series of pyridine-ureas were evaluated for their ability to inhibit the proliferation of the MCF-7 breast cancer cell line. mdpi.com Compounds 8e and 8n were the most active, with IC50 values of 0.22 µM and 1.88 µM, respectively. mdpi.com Furthermore, compounds 8b and 8e were found to inhibit VEGFR-2, a key target in angiogenesis. mdpi.com

Pyridyl-substituted benzotriazinones , specifically 3-phenyl-1-(pyrid-2-yl)benzo icm.edu.plnih.govmdpi.comtriazin-7-one (4a) and 1-phenyl-3-(pyrid-2-yl)benzo icm.edu.plnih.govmdpi.comtriazin-7-one (4b), exhibited strong growth inhibition against several cancer cell lines, including colon (COLO 205, HT29, SW-620), renal (ACHN, TK-10), and breast (T-47D, MDA-MB-468, MCF-7) cancer lines. nih.gov

Other studies have reported that 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives show significant antiproliferative effects, with one compound being more potent than the positive control against A549, HCT-116, and PC-3 cell lines. researchgate.net

Derivatives of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide demonstrated notable anticancer activity against the HT29 colorectal cancer cell line. nih.gov

Table 2: Anticancer Activity of Selected this compound Derivatives and Analogues
Derivative ClassSpecific Compound(s)Cancer Cell Line(s)Observed Activity (e.g., IC50)Reference
Pyridin-2-yl estra-1,3,5(10)-trienes3-Benzyloxy (17E)-pycolinilidene derivative 9MDA-MB-231 (Breast)Best antitumor potential in series nih.gov
Pyridine-ureasCompound 8eMCF-7 (Breast)IC50 = 0.22 µM mdpi.com
Pyridine-ureasCompound 8nMCF-7 (Breast)IC50 = 1.88 µM mdpi.com
Pyridyl-substituted BenzotriazinonesCompounds 4a and 4bCOLO 205, HT29 (Colon); ACHN (Renal); MCF-7 (Breast)Strong growth inhibition nih.gov
Thiadiazole-benzamidesNitro-containing derivativesHT29 (Colorectal)Remarkable inhibitory activity nih.gov

Anti-inflammatory Properties

Benzoic acid derivatives are known to possess anti-inflammatory activities. icm.edu.pl This potential has been explored in various structural analogues.

A series of 2-pyridyl-2-thiobenzothiazole compounds were investigated for their anti-inflammatory properties. The compound (3-carboxy-2-pyridyl)-2-thiobenzothiazole was identified as the most potent in the series, showing activity 1.34 times greater than the well-known NSAID indomethacin, which was used as a reference. nih.gov

Research into new non-steroidal anti-inflammatory drugs (NSAIDs) has led to the development of compounds like (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one (piron), with its main metabolite being (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid. These compounds show pronounced anti-inflammatory activity. mdpi.com

A newly synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid , demonstrated anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model by reducing pro-inflammatory cytokines such as TNF-α and IL-1β. ukwms.ac.id

Antimicrobial and Antifungal Activity

The this compound framework and related structures have been widely explored for their ability to combat microbial and fungal pathogens. Benzoic acid and its derivatives have long been recognized for their antimicrobial and antifungal properties. mdpi.comresearchgate.net

Antibacterial Activity : Hybrid molecules linking amoxicillin (B794) with derivatives of benzoic acid have been synthesized to overcome bacterial resistance. The amoxicillin-p-nitrobenzoic acid hybrid showed good activity against Salmonella species and improved activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to amoxicillin alone. nih.gov Other p-aminobenzoic acid derivatives have also exhibited notable antibacterial action against strains like S. aureus and E. coli. mdpi.comlupinepublishers.com 2-(Pyridin-4-ylmethylamino)benzoic acid has demonstrated antibacterial activity against Gram-positive bacteria by inhibiting protein synthesis. cymitquimica.com

Antifungal Activity : Derivatives of benzoic acid isolated from the inflorescences of Piper cumanense were active against several phytopathogenic fungi, showing particular efficacy against species of the Fusarium genus. nih.gov Other studies have confirmed that various benzoic acid analogues possess significant antifungal properties against pathogens like Candida albicans and Aspergillus niger. mdpi.comnih.govmdpi.com

Table 3: Antimicrobial and Antifungal Activity of Benzoic Acid Derivatives
Derivative Class/CompoundTarget Organism(s)Observed ActivityReference
Amoxicillin-p-nitrobenzoic acidMRSA, Salmonella spp.MIC = 64 µg/ml against MRSA nih.gov
2-(Pyridin-4-ylmethylamino)benzoic acidS. aureus, S. pyogenesInhibits bacterial protein synthesis cymitquimica.com
Benzoic acid derivatives from Piper cumanenseFusarium spp.Active against phytopathogenic fungi nih.gov
2-chlorobenzoic acid derivativesE. coli, S. aureus, C. albicansGreater potential against Gram-negative bacteria nih.gov

Central Nervous System (CNS) Activity

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, and its incorporation into various molecules has led to numerous drugs with activity in the central nervous system. nih.govnih.govresearchgate.net Derivatives containing this motif have been explored for a variety of CNS targets.

One area of investigation involves the development of cholinesterase inhibitors for potential use in neurodegenerative diseases. A series of pyridine derivatives featuring a carbamic function were designed and synthesized, with some compounds showing potent inhibition of human acetylcholinesterase (hAChE). nih.gov For instance, the carbamate (B1207046) derivative 8 (specific structure not fully detailed in the source) was identified as a particularly strong hAChE inhibitor with a half-maximal inhibitory concentration (IC50) of 0.153 µM. nih.gov Molecular docking studies suggested that this compound interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Other research has focused on different CNS receptors. Novel N-aryl-2-pyridone-3-carboxamide derivatives have been evaluated as agonists for the human cannabinoid receptor type II (CB2R), a target for mediating analgesic and anti-inflammatory processes without the psychoactive effects associated with CB1R activation. mdpi.com One promising compound from this series, 8d , demonstrated a potent agonist activity with a half-maximal effective concentration (EC50) of 112 nM, comparable to endogenous agonists. mdpi.com Furthermore, (pyridin-2-yl)methanol derivatives have been developed as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders. nih.gov

Urate Transporter 1 (URAT1) Inhibition and Nephroprotective Efficacy

Hyperuricemia, characterized by high levels of uric acid in the blood, is a primary cause of gout and can lead to hyperuricemic nephropathy. A key target for treating this condition is the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the kidneys. nih.gov Inhibition of URAT1 promotes uric acid excretion.

A series of derivatives, specifically 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids, have been synthesized and evaluated as URAT1 inhibitors. nih.gov Through a bioisosteric replacement strategy, researchers identified compounds with significant inhibitory activity and potential kidney-protecting effects. One of the most effective compounds, designated as compound 18 , demonstrated a potent IC50 value of 3.36 μM against URAT1. nih.gov

In a mouse model of hyperuricemic nephropathy, compound 18 was shown to significantly reduce serum uric acid levels. nih.gov Beyond its primary action on URAT1, the compound also exhibited nephroprotective effects by improving kidney function, evidenced by lower serum creatinine (B1669602) (CRE) and blood urea (B33335) nitrogen (BUN) levels. nih.gov Histological analysis showed it attenuated tubular dilation and inflammatory cell infiltration in the kidneys. nih.gov

Table 1: In Vitro and In Vivo Activity of URAT1 Inhibitor (Compound 18)
CompoundTargetActivity MetricValueIn Vivo Effect (Animal Model)
Compound 18URAT1IC503.36 µMSignificantly reduced serum uric acid, creatinine (CRE), and blood urea nitrogen (BUN)

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes and other lipid mediators that play a crucial role in inflammation. nih.gov As such, inhibitors of these enzymes are of interest for treating inflammatory conditions. While benzoic acid itself has been found to be a weak lipoxygenase inhibitor, the incorporation of a pyridine ring can lead to potent activity. researchgate.net

A novel class of 5-lipoxygenase (5-LO) inhibitors has been developed based on an imidazo[1,2-a]pyridine (B132010) scaffold. nih.gov Structure-activity relationship (SAR) studies led to the identification of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine (14) as a highly potent 5-LO inhibitor. nih.gov This compound demonstrated significant inhibitory activity both in intact human leukocytes and in a cell-free enzyme assay. nih.gov

Table 2: Lipoxygenase Inhibitory Activity of an Imidazo[1,2-a]pyridine Derivative
CompoundTargetAssay TypeIC50 Value
N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine (14)5-Lipoxygenase (5-LO)Intact Cells0.16 µM
Cell-Free0.10 µM

Modulation of Proteostasis Network (e.g., Ubiquitin-Proteasome and Autophagy-Lysosome Pathways)

The proteostasis network (PN) is a complex system of cellular pathways responsible for synthesizing, folding, and degrading proteins to maintain cellular health. The two main degradation systems within this network are the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). nih.gov A decline in the function of the PN is associated with aging and various diseases.

Research has shown that certain benzoic acid derivatives can enhance the activity of these protein degradation systems. A study on derivatives isolated from the fungus Bjerkandera adusta found that these compounds promoted the activity of both the UPP and, more significantly, the ALP in human fibroblast cells. nih.gov The study identified four related benzoic acid derivatives, including 4-hydroxy and 4-methoxy derivatives, as well as mono- and di-halogenated versions. The mono-halogenated benzoic acid derivative (compound 3 ) was noted to be the most effective at activating cathepsins B and L, key enzymes in the lysosomal pathway. nih.gov These findings suggest that such compounds may help restore cellular protein quality control. nih.gov

Ligand-Target Interactions and Mechanism of Action

Enzyme Inhibition Studies

The mechanism of action for derivatives of this compound often involves direct enzyme inhibition. In the case of the URAT1 inhibitor compound 18 (2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid), the primary mechanism is the inhibition of the transporter's activity, which leads to a reduction in uric acid reabsorption. nih.gov The reported IC50 value of 3.36 μM quantifies its potency in blocking this specific enzyme-like transport process. nih.gov

For the 5-lipoxygenase inhibitor N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine (14) , the low micromolar and sub-micromolar IC50 values confirm its direct inhibitory effect on the enzyme. nih.gov Further mechanistic studies on related but simpler structures indicate that pyridine derivatives can act as competitive inhibitors of enzymes like tyrosinase, suggesting they may bind directly to the active site. nih.gov In contrast, simple benzoic acid derivatives have been shown to act as non-competitive inhibitors on the same enzyme, implying they bind to a site other than the active site. nih.gov

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. For derivatives of pyridine-containing scaffolds, such assays have confirmed their interaction with CNS receptors. In the development of 2-phenyl-imidazo[1,2-a]pyridine compounds, binding affinity studies were conducted for peripheral benzodiazepine (B76468) receptors (PBRs). researchgate.net These studies showed that introducing specific polar substituents on the phenyl ring resulted in high affinity for PBRs, with some derivatives exhibiting binding affinity in the subnanomolar range. researchgate.net

Similarly, the evaluation of N-aryl-2-pyridone-3-carboxamide derivatives as CB2R agonists involved determining their potency and efficacy, which is intrinsically linked to their binding affinity. The EC50 value of 112 nM for compound 8d indicates a strong functional interaction with the CB2 receptor. mdpi.com Molecular docking studies further supported these findings by showing a binding pose consistent with other known CB2R agonists, elucidating the structural requirements for effective binding within the receptor's orthosteric pocket. mdpi.com

Cellular Pathway Modulation

Derivatives of the this compound scaffold have been shown to modulate various cellular pathways, indicating their potential as therapeutic agents for a range of diseases. The unique structural combination of a pyridine ring and a benzoic acid moiety allows for interactions with diverse biological targets, including enzymes and signaling proteins.

One key area of pathway modulation is in the inhibition of enzymes such as tyrosinase. Kinetic studies have demonstrated that benzoic acid and pyridine derivatives can effectively inhibit both the monophenolase and diphenolase activities of tyrosinase, an essential enzyme in melanin (B1238610) synthesis. Benzoic acid derivatives tend to act as non-competitive inhibitors, binding to a site other than the enzyme's active site, while pyridine derivatives often act as competitive inhibitors, binding directly to the active site. nih.gov The inhibition of this pathway is particularly relevant for treating skin hyperpigmentation disorders. Furthermore, by inhibiting tyrosinase, certain pyridine derivatives have been observed to induce cytotoxicity in melanoma cells, suggesting a targeted approach to cancer therapy by disrupting the melanin synthesis pathway that these cells rely on. nih.gov

Another significant pathway targeted by derivatives of this scaffold is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is central to inflammation. A derivative, 6-phenylpyridin-2-yl guanidine (B92328), was identified as an inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). mdpi.com MSK1 is a nuclear kinase that phosphorylates the p65 subunit of NF-κB, a crucial step for inducing the transcription of pro-inflammatory genes like IL-6. mdpi.com By inhibiting MSK1, these compounds can downregulate the inflammatory response, demonstrating potential for treating inflammatory diseases such as asthma and psoriasis. mdpi.com

The table below summarizes research findings on the modulation of cellular pathways by compounds containing either pyridine or benzoic acid moieties, which are core components of the this compound structure.

Derivative ClassTarget Enzyme/PathwayMechanism of ActionTherapeutic Potential
Pyridine DerivativesTyrosinaseCompetitive inhibitionMelanoma, Hyperpigmentation
Benzoic Acid DerivativesTyrosinaseNon-competitive inhibitionHyperpigmentation
6-phenylpyridin-2-yl guanidineMSK1 (NF-κB Pathway)Inhibition of kinase activityInflammatory Diseases (Asthma)

Drug Design and Development Considerations

The this compound scaffold serves as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide high-affinity ligands for multiple biological targets. researchgate.netmdpi.com This versatility makes it an excellent starting point for drug design and development.

Scaffold Optimization for Lead Compounds

Once a lead compound containing the this compound scaffold is identified, its properties must be optimized to enhance efficacy, selectivity, and pharmacokinetic profiles. Common strategies include scaffold hopping and side-chain decoration.

Scaffold hopping involves replacing the central core of the molecule while retaining the key pharmacophoric groups. This can lead to novel chemical entities with improved properties, such as enhanced metabolic stability or reduced off-target effects. For example, replacing a phenyl ring with a pyridyl ring can increase metabolic stability and improve the half-life of a compound.

A practical example of scaffold optimization involves the development of MSK1 inhibitors. Starting with 6-phenylpyridin-2-yl guanidine as a hit compound, researchers rigidified the structure to create bicyclic mimetics. mdpi.com This led to the discovery of 2-aminobenzimidazoles that showed significantly improved inhibitory activity against MSK1 and the release of pro-inflammatory cytokines. mdpi.com This demonstrates how modifying the scaffold, while maintaining the essential binding interactions, can lead to more potent lead compounds.

Another optimization strategy involves modifying substituents on the scaffold. In the development of anti-fibrotic agents, a series of 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were synthesized. By altering the groups attached to the pyrimidine ring, researchers were able to identify compounds that effectively inhibited the expression of collagen and might be developed into novel anti-fibrotic drugs. mdpi.com

The following table details examples of scaffold optimization based on the pyridine core structure.

Initial Scaffold/HitOptimization StrategyOptimized ScaffoldImproved Property
6-phenylpyridin-2-yl guanidineScaffold rigidification2-aminobenzimidazoleIncreased potency (MSK1 inhibition)
2-(Pyridin-2-yl)pyrimidineSide-chain modificationSubstituted 2-(pyridin-2-yl)pyrimidinesEnhanced anti-fibrotic activity
ImidazopyridineScaffold hopping (N atom insertion)1,2,4-triazolopyridineImproved metabolic stability

Prodrug Strategies

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This strategy is often employed to overcome poor physicochemical or pharmacokinetic properties, such as low solubility or poor membrane permeability. For compounds based on the this compound scaffold, the carboxylic acid group is an ideal handle for prodrug design.

Esterification of the carboxylic acid is a common approach. Converting the acid to an ester increases the molecule's lipophilicity, which can enhance its ability to diffuse across biological membranes. Once inside the target cell or tissue, endogenous esterase enzymes can hydrolyze the ester, releasing the active carboxylic acid-containing drug. This strategy has been successfully used to improve the delivery of benzoic acid derivatives as antitubercular agents, where the ester prodrugs more easily penetrate the lipid-rich cell wall of mycobacteria.

Phosphate (B84403) prodrugs represent another viable strategy, particularly for improving aqueous solubility. Attaching a phosphate group, often via a linker to the benzoic acid moiety, can dramatically increase water solubility for parenteral administration. These prodrugs are designed to be stable at physiological pH but are cleaved by phosphatases in the body to release the active drug.

The table below outlines potential prodrug strategies for this compound.

Prodrug TypePromoietiesActivation MechanismPrimary Goal
Ester ProdrugsAlkyl or Phenyl groupsHydrolysis by esterasesIncrease lipophilicity, enhance membrane permeability
Phosphate ProdrugsPhosphate estersCleavage by phosphatasesImprove aqueous solubility

Metal-Based Drugs and Diagnostic Agents

The structure of this compound, featuring both a nitrogen atom in the pyridine ring and oxygen atoms in the carboxylic acid group, makes it an excellent chelating agent for metal ions. cymitquimica.com This property allows for the creation of metal complexes with unique therapeutic or diagnostic properties that are distinct from the organic ligand alone.

The coordination of a metal ion to a ligand like this compound can significantly enhance its biological activity. This is often explained by chelation theory, which posits that chelation reduces the polarity of the metal ion, allowing the complex to more easily cross lipid cell membranes. researchgate.net For instance, copper (II) and nickel (II) complexes of Schiff base ligands derived from pyridine-2-carboxaldehyde have shown greater antimicrobial activity than the ligands by themselves. researchgate.net The ligand and its metal complexes often coordinate through the azomethine nitrogen, a pyridinyl nitrogen, and a phenolic oxygen, demonstrating the importance of these functional groups in forming stable, bioactive complexes. researchgate.netchemsociety.org.ng

The choice of metal is crucial and can be tailored for specific applications. For example, platinum and ruthenium complexes are widely explored for anticancer activity, while gadolinium complexes are used as contrast agents in magnetic resonance imaging (MRI). The this compound scaffold can serve as the carrier ligand to deliver these metal ions to biological targets. The resulting complexes can interact with biomolecules like DNA or enzymes, leading to therapeutic effects. nih.gov

The following table summarizes the potential applications of metal complexes based on this scaffold.

Metal IonPotential ApplicationRationale
Cu(II), Ni(II), Co(III)Antimicrobial AgentsEnhanced membrane permeability and interaction with microbial enzymes or DNA. researchgate.netnih.gov
Pt(II), Ru(II/III)Anticancer AgentsCovalent binding to DNA, induction of apoptosis.
Gd(III)MRI Contrast AgentsParamagnetic properties that alter the relaxation time of water protons.
Fe(III)Antimicrobial AgentsEnhanced bioactivity through complexation. chemsociety.org.ng

Advanced Materials Science Applications of 2 Pyridin 2 Yl Benzoic Acid Derivatives

Development of Functional Materials

The unique structural characteristics of 2-(Pyridin-2-YL)benzoic acid derivatives make them ideal building blocks for a range of functional materials. Their ability to chelate with metal ions is central to the formation of metallo-supramolecular polymers and other advanced materials.

Metallo-Supramolecular Polymers

Metallo-supramolecular polymers are created by linking monomeric units through metal-ligand coordination. This approach allows for the production of materials with novel properties that are useful in fields like energy storage and conversion, as well as for self-healing materials. researchgate.net The use of ligands such as 2,2′:6′,2″-terpyridine, a tridentate ligand, enables the formation of stable complexes with transition metal ions, which is crucial for constructing these polymers. frontiersin.org

The integration of metal centers into polymer backbones can be tailored by adjusting the strength of the interaction between the polymer and the metal. researchgate.net This tunability allows for the creation of materials with specific mechanical properties that can be reprocessed and recycled. researchgate.net For instance, the combination of ditopic low-molecular-weight conjugated monomers with metal ions like Zn2+ can lead to supramolecular conjugated polymers with interesting optical properties. rsc.org

Research has also explored the use of benzodipyrrolidone (BDP) based monomers with 2,2′:6′,2″-terpyridines to create metallo-supramolecular polymers through coordination with ruthenium (II) ions. These polymers exhibit strong absorption bands and have narrow energy gaps, making them suitable for various applications. frontiersin.orgnih.gov

Table 1: Properties of Metallo-Supramolecular Polymers

Polymer System Metal Ion Key Properties Potential Applications
2,6-bis(1′-methylbenzimidazolyl)pyridine based Zn2+ Interesting optical properties rsc.org Optoelectronics
Benzodipyrrolidone (BDP) and terpyridine based Ru(II) Strong absorption bands, narrow energy gaps (1.62 and 2.01 eV) frontiersin.orgnih.gov Light-emitting diodes, photovoltaic cells

Advanced Materials with Electronic, Optical, and Magnetic Properties

The incorporation of this compound derivatives into metal complexes has led to the development of materials with significant electronic, optical, and magnetic properties. These properties are often a result of metal-to-ligand charge transfer (MLCT) processes, which can be fine-tuned by modifying the ligand structure. researchgate.net

Electronic Properties: The electronic structure of co-crystals involving benzoic acid derivatives has been studied using density functional theory. These studies have revealed direct band gaps and strong hybridizations between various atomic orbitals, which can lead to covalent bonding. uobasrah.edu.iq The electronic properties of these materials can be further manipulated by introducing different metal ions.

Optical Properties: The photophysical properties of metal complexes containing pyridine-based ligands have been extensively investigated. These complexes often exhibit fluorescence, with emission lifetimes that can be measured using time-resolved emission spectroscopy. researchgate.net The optical behavior of these materials is influenced by factors such as the solvent polarity and the nature of the metal ion. researchgate.net For example, rhenium(I) complexes with 2,6-di(thiazol-2-yl)pyridine-based ligands show photoluminescence that is dependent on the appended aryl group and the excitation wavelength. mdpi.com

Magnetic Properties: The magnetic properties of metal complexes derived from pyridyliminebenzoic acids and other pyridine-based ligands have been a subject of significant research. researchgate.netnih.gov These studies have revealed both antiferromagnetic and ferromagnetic coupling between metal atoms at low temperatures. researchgate.net For instance, a series of Co(II) complexes with a pyridine-based macrocyclic ligand showed significant magnetic anisotropy. rsc.org The magnetic behavior of these materials is influenced by the geometry of the metal coordination sphere and the nature of the bridging ligands.

Table 2: Electronic, Optical, and Magnetic Properties of Selected this compound Derivatives

Compound/Complex Property Observation Reference
Benzoic Acid 2-Amino-4,6-Dimethylpyrimidine Electronic Direct band gap of ~3.8 eV uobasrah.edu.iq uobasrah.edu.iq
Rhenium(I) carbonyl complexes with aryl-substituted 2,6-di(thiazol-2-yl)pyridines Optical Wavelength-dependent photoluminescence mdpi.com mdpi.com
Copper(II) chloride complexes of pyridyliminebenzoic acids Magnetic Antiferromagnetic and ferromagnetic coupling researchgate.net researchgate.net

Chemo- and Biosensors

Derivatives of this compound have been utilized in the development of highly selective and sensitive chemo- and biosensors. These sensors often rely on changes in fluorescence or other optical properties upon binding to a specific analyte.

Pyridine-based Schiff bases, for example, have demonstrated strong binding affinities for various cations and anions, making them useful for ion recognition. researchgate.net A pyridine-based imine-linked chemosensor has been shown to have prominent selectivity for Pb2+ ions in a mixed solvent system. nih.gov The binding constant for this interaction was determined to be 5.142 × 10^3 M-1. researchgate.netnih.gov

In the realm of biosensors, peptide-copper coordination interactions have been explored. nih.gov For instance, a pyridothiazole-based probe, 4-(5-methoxythiazolo[4,5-b]pyridin-2-yl)benzoic acid (PTC1), exhibits aggregation-induced emission characteristics. nih.gov The fluorescence of this probe is quenched in the presence of Cu2+ but is recovered upon the coordination of Cu2+ by an amyloid peptide, allowing for the detection of the peptide. nih.gov

Furthermore, synthetic biosensors have been constructed to detect benzoic acid derivatives in microorganisms like Saccharomyces cerevisiae. researchgate.net These biosensors can be activated by various carboxylic acids, including p-aminobenzoic acid and salicylic (B10762653) acid, and show a linear fluorescence response to the concentration of the analyte. researchgate.net

Optoelectronic Applications

The unique photophysical properties of metal complexes derived from this compound and its analogs make them promising candidates for optoelectronic applications, particularly in the development of organic light-emitting diodes (OLEDs).

The fine-tuning of the photophysical and electrochemical properties of these complexes is often achieved by influencing the metal-to-ligand charge transfer (MLCT) process. researchgate.net For example, the treatment of conducting polymers like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with benzoic acid has been shown to enhance their conductivity, leading to improved performance in flexible OLEDs. researchgate.netnih.gov OLEDs fabricated with benzoic acid-treated PEDOT:PSS electrodes have exhibited lower operating voltages and higher maximum luminance compared to those treated with other solvents. nih.gov

Specifically, an OLED using a PEDOT:PSS electrode treated with benzoic acid showed an operating voltage of 5.9 V at a luminance of 1000 cd/m² and a maximum current efficiency of 25.3 cd/A. nih.gov These performance metrics are significantly better than those of OLEDs using electrodes treated with dimethyl sulfoxide (B87167) or methanol. nih.gov

The development of new emitter materials is also a key area of research. Pyrene-benzimidazole derivatives have been investigated as novel blue emitters for OLEDs. nih.gov An OLED prototype using one such compound as the non-doped emissive layer demonstrated an external quantum efficiency of 0.35% and a luminance of 100 cd/m² at 5.5 V, with a pure blue electroluminescence. nih.gov

Environmental and Other Emerging Applications

Environmental Remediation (e.g., Heavy Metal Sequestration)

The presence of both a nitrogen-containing heterocyclic ring (pyridine) and a carboxylate group allows 2-(Pyridin-2-YL)benzoic acid to act as a bidentate chelating agent, capable of binding to metal ions. This characteristic is of significant interest for environmental remediation, specifically for the sequestration of heavy metals from contaminated water and soil. Chelating agents form stable, water-soluble complexes with heavy metal ions, which can facilitate their removal from the environment.

While direct studies on the use of this compound for large-scale heavy metal remediation are not extensively documented, the principles of chelation therapy and the behavior of similar compounds strongly support its potential in this area. The pyridine (B92270) nitrogen and the carboxylate oxygen can coordinate with a metal ion, forming a stable chelate ring structure. This interaction can effectively immobilize toxic heavy metals, reducing their bioavailability and preventing their entry into the food chain.

Research on analogous compounds provides evidence for this potential application. For instance, studies on pyridine-2,5-dicarboxylic acid have demonstrated its ability to form complexes with a range of divalent heavy metal ions, including lead(II), cadmium(II), and copper(II) vu.ltresearchgate.net. Similarly, a related compound, 2,4-bis-(triazol-1-yl)benzoic acid, has been used to synthesize coordination polymers that can selectively detect various metal cations, including Fe(III), through fluorescence quenching nih.govacs.org. These findings suggest that the pyridinyl and carboxylate moieties in this compound would enable it to bind effectively with heavy metal ions.

The process of heavy metal sequestration using a chelating agent like this compound would involve the formation of a metal-ligand complex. The stability of these complexes is a crucial factor in their effectiveness for remediation.

Table 1: Potential Heavy Metal Interactions with this compound

Heavy Metal IonPotential for ChelationBasis for Interaction
Lead (Pb²⁺)HighDocumented interaction with similar pyridine-dicarboxylic acids vu.ltresearchgate.net.
Cadmium (Cd²⁺)HighFormation of complexes with related pyridine- and triazole-based ligands vu.ltresearchgate.netnih.govacs.org.
Mercury (Hg²⁺)Moderate to HighKnown affinity of mercury for nitrogen and oxygen donor ligands.
Copper (Cu²⁺)HighStrong complex formation observed with pyridine-2,5-dicarboxylic acid vu.ltresearchgate.net.
Iron (Fe³⁺)HighDemonstrated detection via complexation with a similar triazole-benzoic acid ligand nih.govacs.org.
Zinc (Zn²⁺)HighForms complexes with related pyridine-dicarboxylic acids and triazole-benzoic acid ligands vu.ltresearchgate.netnih.govacs.org.
Nickel (Ni²⁺)HighInteraction observed with pyridine-2,5-dicarboxylic acid vu.ltresearchgate.net.

This table is based on the inferred potential of this compound from studies on structurally similar compounds.

Analytical Chemistry Applications

In analytical chemistry, this compound can be utilized in various detection, quantification, and separation methods, primarily due to its ability to form complexes with metal ions and its amenability to chromatographic techniques.

The chelating properties of this compound make it a candidate for use in the development of sensors for heavy metal detection. Upon complexation with a metal ion, the electronic properties of the molecule can change, leading to a measurable signal, such as a change in fluorescence or a shift in an electrochemical potential. As demonstrated with the related compound 2,4-bis-(triazol-1-yl)benzoic acid, the formation of metal complexes can lead to significant fluorescence quenching, allowing for the sensitive detection of cations like Fe³⁺ nih.govacs.org.

For the quantification of this compound itself, or for its use as an internal standard, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are highly suitable methods. These techniques are widely used for the analysis of benzoic acid and its derivatives in various matrices.

A typical HPLC method for a related compound, 2-pyridylacetic acid, which is a major metabolite of betahistine, has been developed and validated researchgate.net. This provides a strong basis for a method for this compound.

Table 2: Exemplar HPLC-MS/MS Parameters for Analysis of a Structurally Related Compound (2-pyridylacetic acid)

ParameterCondition
Chromatography
ColumnZorbax Extend C18 (150 mm × 4.6 mm i.d., 5 µm) researchgate.net
Mobile PhaseAcetonitrile and water (containing a buffer) researchgate.netupb.ro
Flow RateTypically 0.5-1.0 mL/min
DetectionUV (e.g., 254 nm) or Mass Spectrometry researchgate.net
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive or negative mode researchgate.net
MS/MS TransitionsSpecific precursor-to-product ion transitions for quantification researchgate.net

This table provides a representative example based on methods for structurally similar compounds and general benzoic acid analysis.

The principles of acid-base extraction are commonly applied to separate benzoic acid and its derivatives from complex mixtures. By adjusting the pH of an aqueous solution, the carboxylic acid group of this compound can be deprotonated to form a water-soluble carboxylate salt. This allows for its separation from neutral or basic organic compounds that will remain in an immiscible organic solvent. Subsequent acidification of the aqueous layer will protonate the carboxylate, causing the this compound to precipitate, allowing for its isolation.

In the context of chromatography, this compound can be effectively separated and quantified using reversed-phase HPLC. In this technique, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. The retention of the compound can be controlled by adjusting the pH and the organic solvent composition of the mobile phase.

Furthermore, the ability of this compound to chelate metal ions can be exploited in specialized separation techniques. For instance, it could be used as a component of the mobile phase in certain HPLC applications to achieve selective separation of metal ions.

Conclusion and Future Perspectives

Summary of Current Research Landscape

Current research has firmly established 2-(Pyridin-2-YL)benzoic acid as a valuable building block and ligand. Its defining characteristic is the presence of two key functional groups: the carboxylic acid, which allows for reactions like esterification and amidation, and the pyridine (B92270) ring, which readily engages in coordination chemistry cymitquimica.com. Consequently, its primary role in the scientific literature is as a ligand for the formation of metal complexes and as a structural motif in medicinal chemistry and materials science cymitquimica.com.

Studies on analogous compounds have demonstrated that the pyridine scaffold is a privileged structure in drug discovery, with derivatives showing promise as antibacterial and anti-fibrotic agents nih.govmdpi.com. The compound's structure is of significant interest in crystal engineering, where the predictable interactions between the acidic carboxylic group and the basic pyridine nitrogen can be used to design molecular salts and cocrystals smolecule.comacs.orgrsc.org. While much of the in-depth biological and material application research has been conducted on more complex derivatives, the foundational importance of this compound as a precursor is undisputed.

Unexplored Research Avenues and Challenges

Despite its recognized potential, the research landscape for this compound itself reveals several underexplored territories. A significant gap exists in the systematic evaluation of its intrinsic biological activity. While its potential is often cited, comprehensive screening of the parent compound and its simple metal complexes for a broad range of pharmacological activities (e.g., anticancer, anti-inflammatory, antiviral) is not widely documented in publicly accessible literature. The focus has largely been on more decorated derivatives, leaving the therapeutic potential of the core structure underexplored mdpi.comdrugbank.com.

Key challenges remain, primarily in the optimization of synthetic methodologies to improve yield and accessibility, which would facilitate broader screening and application. Furthermore, a deeper investigation into the compound's metabolic pathways and toxicological profile is necessary before its full potential in medicinal chemistry can be realized. Another nascent area is its application in catalysis; while used to synthesize other molecules, its potential role as a catalyst or part of a catalytic system is not yet thoroughly investigated.

Potential for Interdisciplinary Collaborations

The multifaceted nature of this compound makes it an ideal subject for interdisciplinary research, bridging several key scientific fields.

Medicinal Chemistry and Pharmacology: There is a clear opportunity for collaboration between synthetic organic chemists and pharmacologists. Chemists can synthesize libraries of novel derivatives and coordination complexes, which can then be systematically evaluated by pharmacologists to uncover new therapeutic leads. Given the established activities of related pyridine and benzoic acid compounds, this collaborative work could yield new candidates for treating infections and cancers nih.govresearchgate.net.

Materials Science and Coordination Chemistry: The compound's function as a versatile ligand invites partnerships between coordination chemists and materials scientists. Together, they can explore the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with tailored electronic, magnetic, or catalytic properties cymitquimica.comorientjchem.org. Such materials could find applications in chemical sensing, gas storage, or as specialized catalysts.

Crystal Engineering and Pharmaceutical Sciences: The robust nature of the acid-pyridine interaction provides a fertile ground for collaboration between crystal engineers and pharmaceutical scientists acs.orgrsc.org. By using this compound as a co-former, researchers can design and produce new crystalline forms of existing active pharmaceutical ingredients (APIs). These new forms could possess improved physicochemical properties, such as enhanced solubility and bioavailability, addressing key challenges in drug delivery.

Q & A

Q. How can synthetic protocols for 2-(pyridin-2-yl)benzoic acid derivatives be optimized for coordination chemistry applications?

Methodological Answer: To optimize synthesis, employ modified protocols from phosphorescent iridium complex studies. For example:

  • Use 4-(2-pyridyl)benzoic acid as a precursor and introduce oligo(ethylene glycol) (OEG) tails via esterification or amidation to enhance solubility and stability .
  • Monitor reaction progress using ¹H NMR (400 MHz) to track proton environments and ESI-HRMS to confirm molecular masses. Purify intermediates via column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. What spectroscopic methods are critical for characterizing this compound-based ligands?

Methodological Answer:

  • ¹H and COSY NMR : Resolve proton coupling patterns to confirm substituent positions on the pyridine and benzoic acid moieties .
  • IR Spectroscopy : Identify carboxylate (C=O stretch ~1680–1700 cm⁻¹) and pyridyl (C=N stretch ~1600 cm⁻¹) functional groups .
  • X-ray Diffraction : Use SHELXTL (Bruker AXS) or OLEX2 for single-crystal structure determination. Refine with SHELXL to achieve R-factors <0.05 .

Advanced Research Questions

Q. How can computational methods resolve contradictions in thermochemical data for this compound derivatives?

Methodological Answer:

  • Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate atomization energies, ionization potentials, and proton affinities. Compare results with experimental data to identify outliers .
  • Use Gaussian or ORCA software with a 6-31G(d,p) basis set. Validate calculations against benchmark datasets (e.g., 56 atomization energies) to ensure <3 kcal/mol deviation .

Q. How do intermolecular interactions in cadmium(II) complexes of 2-(pyridin-2-yl)benzoate affect luminescence properties?

Methodological Answer:

  • Perform Hirshfeld surface analysis (CrystalExplorer) to quantify hydrogen bonding (e.g., O–H⋯O, N–H⋯O) and π–π stacking contributions in crystals .
  • Correlate interaction metrics (e.g., dnorm) with luminescence quenching or enhancement observed in steady-state fluorescence spectroscopy (excitation at 300–400 nm) .

Q. What strategies improve the water solubility of this compound derivatives for bioimaging applications?

Methodological Answer:

  • Introduce OEG chains via post-synthetic modification. For example:
    • Attach OEG-amine (e.g., 2,5,8,12,15,18-hexaoxanonadecan-10-amine) to the carboxylate group using EDC/NHS coupling .
    • Confirm solubility via dynamic light scattering (DLS) and measure critical micelle concentration (CMC) using pyrene fluorescence assays .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between experimental and computational bond lengths in crystal structures?

Methodological Answer:

  • Compare X-ray-derived bond lengths (e.g., Cd–N or Cd–O) with DFT-optimized geometries. Use Mercury (CCDC) to overlay experimental and theoretical structures.
  • If deviations exceed 0.05 Å, re-examine crystal quality (check Rint and completeness >95%) or refine computational parameters (e.g., solvent effect corrections) .

Q. What statistical metrics are essential for validating synthetic reproducibility in ligand synthesis?

Methodological Answer:

  • Report yield ranges (e.g., 65–80%) and purity (HPLC ≥95%) across ≥3 independent batches.
  • Use principal component analysis (PCA) on NMR or LC-MS datasets to cluster replicates and identify batch-to-batch variability .

Advanced Applications

Q. Can this compound derivatives serve as ligands in metal-organic frameworks (MOFs)?

Methodological Answer:

  • Design MOFs by coordinating the carboxylate group with metal nodes (e.g., Zn²⁺, Cd²⁺). Use solvothermal synthesis (DMF/EtOH, 80°C, 48h) and characterize porosity via BET surface area analysis .
  • Test gas adsorption (e.g., CO₂ at 273 K) and compare with simulated isotherms (Materials Studio) .

Q. How do steric effects of pyridyl substituents influence catalytic activity in transition-metal complexes?

Methodological Answer:

  • Synthesize derivatives with methyl, trifluoromethyl, or tert-butyl groups at the pyridyl 4-position.
  • Evaluate catalytic performance (e.g., turnover frequency in Suzuki-Miyaura coupling) and correlate with Tolman cone angles calculated from X-ray structures .

Validation and Reporting Standards

  • Crystallography : Adopt CIF validation checks (PLATON) and deposit structures in the Cambridge Structural Database (CSD) .
  • Spectroscopy : Include raw NMR/FTR spectra in supplementary materials, annotated with key peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.